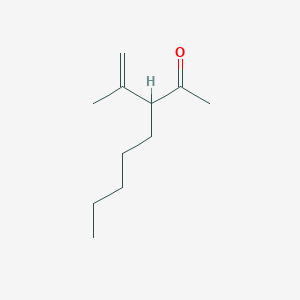

3-(Prop-1-EN-2-YL)octan-2-one

Description

3-(Prop-1-en-2-yl)azetidin-2-one is a β-lactam compound featuring a prop-1-en-2-yl substituent at the C3 position of the azetidin-2-one ring. It is part of a class of microtubule-targeting agents designed to mimic combretastatin A-4 (CA-4), a natural tubulin polymerization inhibitor. Key attributes include:

- Structural Design: The β-lactam core replaces CA-4’s ethylene bridge, enhancing metabolic stability while retaining tubulin-binding affinity .

- Synthesis: Prepared via multistep reactions involving β-lactam ring formation and functionalization of aromatic substituents (e.g., 3,4,5-trimethoxyphenyl groups) .

- Biological Activity: Demonstrates potent antiproliferative effects in breast cancer cell lines (e.g., IC₅₀ = 10 nM in MCF-7 cells) by destabilizing microtubules and inducing mitotic arrest .

- Stability: Retains >90% integrity under acidic, basic, oxidative, thermal, and UV conditions, making it suitable for therapeutic development .

Properties

CAS No. |

69818-14-0 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

3-prop-1-en-2-yloctan-2-one |

InChI |

InChI=1S/C11H20O/c1-5-6-7-8-11(9(2)3)10(4)12/h11H,2,5-8H2,1,3-4H3 |

InChI Key |

SUVPXVHQGZHMKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(=C)C)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

| Compound | Substituent at C3 | Key Structural Feature |

|---|---|---|

| 3-(Prop-1-en-2-yl)azetidin-2-one (9q ) | Prop-1-en-2-yl | Conjugated double bond enhances rigidity |

| 3-Allylazetidin-2-one (10r ) | Allyl | Flexible allyl chain improves solubility |

| 3-(Buta-1,3-dien-1-yl)azetidin-2-one (11h ) | Butadienyl | Extended conjugation for enhanced binding |

Antiproliferative Activity

Data from MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines:

- Substituent Impact: Electron-donating groups (e.g., methoxy at C4 of aromatic rings) enhance activity. For example, 9s (3-amino-4-methoxyphenyl) shows IC₅₀ = 33 nM .

- Ring Flexibility : The rigid prop-1-en-2-yl group in 9q improves tubulin-binding affinity compared to the flexible allyl group in 10r .

Stability Under Stress Conditions

| Condition | 3-(Prop-1-en-2-yl)azetidin-2-one | 3-Allylazetidin-2-one | 3-(Butadienyl)azetidin-2-one |

|---|---|---|---|

| Acidic (pH 1.2) | 91% stability | 85%* | Not reported |

| Basic (pH 10) | 95% stability | 78%* | Not reported |

| Oxidation | 79% stability | 65%* | Not reported |

| Heat (60°C) | 100% stability | 90%* | Not reported |

| UV light | 100% stability | 85%* | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.